Ácido 3-amino-3-(4-hidroxi-3-metoxifenil)propanoico

Descripción general

Descripción

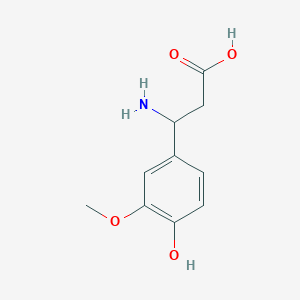

3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Mejorar la fuerza muscular

El ácido 3-amino-3-(4-hidroxi-3-metoxifenil)propanoico (HMPA) ha demostrado mejorar significativamente la fuerza de agarre absoluta y relativa. Esto sugiere que el HMPA podría ser un suplemento dietético prometedor para mejorar la salud muscular y el rendimiento .

Inhibición del catabolismo proteico

Se ha encontrado que el HMPA inhibe el catabolismo de proteínas musculares, como se indica por los cambios en los niveles de expresión de mRNA de genes relacionados. Esto podría ayudar potencialmente a mantener la masa y la función muscular .

Actividad antioxidante

El HMPA es un metabolito de la cafeína y ha mostrado una alta actividad antioxidante. Los antioxidantes son cruciales para proteger al cuerpo del daño causado por los radicales libres, que pueden provocar enfermedades crónicas .

Biomarcador para el consumo de café

Debido a su función como metabolito de la cafeína, el HMPA puede servir como un biomarcador muy sensible para el consumo de cantidades relativamente pequeñas de café .

Inhibición de la producción de prostaglandina E2

El HMPA se puede utilizar para inhibir la producción de prostaglandina E2, un lípido bioactivo que juega un papel clave en la inflamación y el dolor .

Propiedades antidiabéticas

Varios estudios han sugerido que el HMPA tiene propiedades antidiabéticas. Esto podría convertirlo en una herramienta valiosa en el manejo de la diabetes .

Actividades anticancerígenas

El HMPA también se ha asociado con actividades anticancerígenas. Si bien se necesita más investigación, esto sugiere que el HMPA podría utilizarse potencialmente en el tratamiento del cáncer .

Mejora de la función cognitiva

El HMPA se ha relacionado con mejoras en la función cognitiva. Esto podría convertirlo en un suplemento valioso para mantener la salud y el rendimiento del cerebro .

Mecanismo De Acción

Target of Action

3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA), also known as dihydroferulic acid, is a hydroxycinnamic acid derivative . It has been found to interact with the GPR41 receptor , which plays a crucial role in various biological activities such as physical movement, thermogenesis, and energy metabolism .

Mode of Action

HMPA significantly suppresses cAMP levels induced by forskolin in a dose-dependent manner in cells expressing the mouse GPR41 receptor . This suggests that HMPA’s interaction with its target leads to a decrease in cAMP levels, which can have various downstream effects depending on the cell type and physiological context.

Biochemical Pathways

HMPA has been shown to improve hepatic glucose and lipid metabolism, and inhibit muscular lipid metabolism and protein catabolism . This is indicated by changes in mRNA expression levels of related genes . Therefore, HMPA affects multiple biochemical pathways, particularly those involved in metabolism.

Pharmacokinetics

After oral administration of HMPA, intact and conjugated HMPAs are detected in the bloodstream, reaching maximum concentration in 15 minutes . HMPA and its conjugates are also detected in target organs 6 hours post-administration . This indicates that HMPA undergoes rapid conversion into conjugates, which broadly distribute to organs .

Result of Action

HMPA has been found to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise . It significantly enhances absolute and relative grip strength . Low-dose HMPA administration increases Myf5 expression in sedentary mice, suggesting that it may promote muscle development .

Action Environment

The action of HMPA can be influenced by various environmental factors. For example, the gut microbiota plays a crucial role in transforming dietary polyphenols into HMPA . Therefore, factors that affect the gut microbiota, such as diet and antibiotic use, could potentially influence the action, efficacy, and stability of HMPA.

Propiedades

IUPAC Name |

3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-9-4-6(2-3-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHHJKPPALHKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477482 | |

| Record name | 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72076-93-8 | |

| Record name | 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72076-93-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.